2-Hexenamide, 2-cyano-5-methyl-

Description

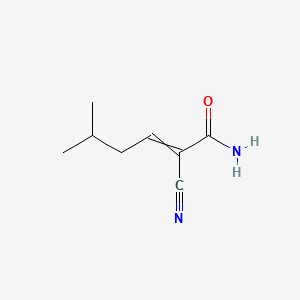

2-Hexenamide, 2-cyano-5-methyl- (CAS: 143420-53-5) is a substituted hexenamide derivative featuring a cyano group at the 2-position and a methyl group at the 5-position of its six-carbon backbone. This compound is structurally characterized by an α,β-unsaturated amide moiety (C=C adjacent to the amide group), which confers unique reactivity and polarity.

The compound is primarily referenced in pharmaceutical contexts as a precursor or impurity in the synthesis of pregabalin, a medication used for neuropathic pain and epilepsy. For instance, it is listed alongside pregabalin impurities such as "Pregabalin Impurity 49" and "rac-Pregabalin N-Acrylamide" in supplier catalogs . Its cyano and amide groups make it a critical intermediate in organic synthesis, particularly for modifying drug solubility and stability.

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-cyano-5-methylhex-2-enamide |

InChI |

InChI=1S/C8H12N2O/c1-6(2)3-4-7(5-9)8(10)11/h4,6H,3H2,1-2H3,(H2,10,11) |

InChI Key |

JYXALHBTQPXYHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC=C(C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyanation of 5-Methyl-2-Hexenoic Acid Esters

One efficient method involves the condensation of methyl cyanoacetate with isovaleraldehyde to form 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester intermediates, followed by cyanation to introduce the cyano group.

Step 1: Formation of 2-Carbethoxy-5-methyl hex-2-enoic acid ethyl ester

Methyl cyanoacetate (1 eq) and isovaleraldehyde (1 eq) are dissolved in methanol at 25°C. Sodium cyanide solution is added dropwise over 1.5 hours, followed by heating at 80°C for 3 hours. Methanol is removed by distillation at ~92°C over 3 hours, and the reaction mixture is maintained at 92-94°C for 5 hours. The organic layer is separated and washed, yielding the intermediate with about 93% yield and 95.8% purity by GC.

Step 2: Cyanation by Asymmetric Michael Addition

The 5-methyl-2-hexenoic acid ester intermediate undergoes cyanation using cyanide sources such as sodium cyanide or potassium cyanide under phase transfer catalysis with chiral catalysts (e.g., chiral quinine derivatives or binaphthyl catalysts). Reaction times range from 10 to 30 hours at room temperature.

Example data from patent CN109232311B shows:

Example Intermediate 1 (g) Catalyst (g) Cyanation Reagent Reaction Time (h) Yield (%) Enantiomeric Excess (ee %) 9 90 7.5 KCN 15 93.4 99.7 10 77 9.3 KCN 12 88.7 79.3 The product is (S)-5-methyl-3-cyanohexanoate with high stereoselectivity.

Step 3: Conversion to 2-Hexenamide, 2-cyano-5-methyl-

The cyano ester intermediate is hydrogenated and then amidated. Hydrogenation is performed in ethanol with 5% Pd/C catalyst under 5 MPa hydrogen pressure at 25°C for 6 hours, yielding the corresponding amide intermediate with ~97% yield.

Amidation involves enzymatic hydrolysis using lipase enzymes (e.g., TL lipase) to selectively hydrolyze esters to acids, followed by acidification and treatment with amines such as t-butyl amine or S(-)-alpha methyl benzylamine to form amide salts. This enzymatic step improves yield and stereoselectivity while promoting green chemistry principles.

Enzymatic Hydrolysis and Selective Amidation

Enzymatic hydrolysis of esters to acids is a key step for preparing the amide form. Conditions include:

- Enzyme loading: 4 to 25 U per gram of substrate

- pH maintained between 7.0 and 7.8 using phosphate or acetate buffers

- Temperature: 30 to 50°C

- Reaction medium: Water or water/co-solvent mixtures (e.g., 60 to 150 g/L substrate in water)

The hydrolysis produces the sodium salt of 2-Carboxyethyl-3-Cyano-5-Methyl hexanoic acid, which is acidified with hydrochloric acid to yield the free acid. Subsequent amidation with amines forms the desired amide salts, which can be purified by fractional distillation and column chromatography to increase purity and yield.

Comparative Data Table of Key Preparation Steps

| Step | Conditions | Reagents/Catalysts | Yield (%) | Notes |

|---|---|---|---|---|

| Aldol condensation | 25°C, methanol, 1.5 h addition | Methyl cyanoacetate, isovaleraldehyde, NaCN | 93 | Followed by heating 80°C, methanol distillation |

| Cyanation (Michael addition) | Room temp, 10-30 h | KCN or NaCN, chiral phase transfer catalyst | 88.7-93.4 | High enantioselectivity with chiral catalysts |

| Hydrogenation | 25°C, 5 MPa H2, 6 h | 5% Pd/C catalyst | 97.2 | Converts cyano ester to amide intermediate |

| Enzymatic hydrolysis + amidation | 30-50°C, pH 7-7.8, water/co-solvent | TL lipase, acetic acid, amines | High | Selective hydrolysis, green chemistry approach |

| Purification | Fractional distillation, column chromatography | - | Improved | Enhances purity and overall yield |

Research Findings and Notes

- The use of enzymatic hydrolysis with TL lipase significantly improves stereoselectivity and yield while reducing waste, aligning with green chemistry principles.

- Chiral phase transfer catalysts enable high enantiomeric excess (up to 99.7%) in the cyanation step, critical for pharmaceutical applications.

- Reaction pH control and temperature are crucial for enzyme activity and product stability.

- Fractional distillation under vacuum at controlled temperatures (below 100°C) improves yields compared to distillation at higher temperatures.

- Sodium cyanide is often preferred over potassium cyanide due to cost and availability, though both are effective cyanating agents.

- Alternative cyanation reagents such as acetone cyanohydrin and trimethyl cyanosilane have been explored but sodium/potassium cyanide remain predominant.

Chemical Reactions Analysis

Types of Reactions: 2-Hexenamide, 2-cyano-5-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and related compounds.

Substitution: Formation of substituted amides and nitriles.

Scientific Research Applications

2-Hexenamide, 2-cyano-5-methyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: As an impurity in pregabalin synthesis, it is important for quality control and safety assessments.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Hexenamide, 2-cyano-5-methyl- involves its interaction with molecular targets through its cyano and amide functional groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways. The compound’s reactivity allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl (2E)-2-cyano-5-methyl-2-hexenoate (CAS: 103011-96-7)

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.235 g/mol

- Key Features : This ester analog replaces the amide group (-CONH₂) with an ethyl ester (-COOEt). The (2E) stereochemistry indicates a trans configuration at the double bond.

- Applications : Used as a building block in agrochemicals and pharmaceuticals due to its electrophilic α,β-unsaturated ester, which participates in Michael addition reactions .

- Polarity : Lower polarity compared to the amide derivative, as esters are less hydrophilic than amides.

Hexanoic acid, 2-cyano-5-methyl-, ethyl ester (CAS: 26526-71-6)

- Molecular Formula: C₁₀H₁₇NO₂

- Molecular Weight : 183.247 g/mol

- Key Features: Saturated hexanoic acid derivative with a cyano group at position 2 and methyl at position 5. Lacks the α,β-unsaturation present in 2-hexenamide derivatives.

- Applications : Likely employed in flavor/fragrance industries or as a synthetic intermediate for carboxylic acid derivatives .

Structural Isomers and Derivatives

2-Hexanone, 5-methyl-, oxime (CAS: 624-44-2)

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.204 g/mol

- Key Features: Oxime derivative of a methyl-substituted hexanone. The hydroxylamine group (-NOH) replaces the cyano/amide functionalities.

- LogP : 2.57, indicating moderate lipophilicity .

- Applications : Used in corrosion inhibition and as a chelating agent in metal extraction.

2-Hexenamide, N,N'-(dithiodi-2,1-ethanediyl)bis-, (E,E)- (CAS: 112614-14-9)

- Molecular Formula : C₁₂H₁₈N₂O₂S₂

- Key Features : A disulfide-linked bis-amide derivative with conjugated double bonds.

- Applications: Potential use in polymer crosslinking or as a redox-active compound in biochemical assays .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.